
3-Chlorophenylhydrazine hydrochloride
Overview
Description
3-Chlorophenylhydrazine hydrochloride (CAS: 2312-23-4) is an organochlorine compound with the molecular formula C₆H₇ClN₂·HCl and a molecular weight of 179.05 g/mol . It is a white to off-white crystalline solid with a melting point of 242°C and high solubility in polar solvents such as water and methanol . The compound is widely utilized as a precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles like pyrazoles, pyrazolines, and indoles .
Preparation Methods
Conventional Synthesis via Diazotization and Reduction
The most widely reported method involves three sequential steps: diazotization , reduction , and salt formation (Figure 1) .
Diazotization of 3-Chloroaniline
3-Chloroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Key parameters include:
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Temperature control : Maintaining <5°C prevents decomposition of the diazonium intermediate .
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Acid concentration : Excess HCl (3–4 equiv) stabilizes the diazonium salt .
Reaction conditions :
2 + \text{HCl} \xrightarrow{0-5^\circ \text{C}} \text{Diazonium salt} + \text{H}2\text{O}
Reduction to 3-Chlorophenylhydrazine
The diazonium salt is reduced using agents such as:
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Stannous chloride (SnCl₂) : Yields 70–75% with high purity.
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Zinc powder/HCl : Offers faster reaction times (1–2 hours) and 42–45% yield .
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Ammonium sulfite ((NH₄)₂SO₃) : Avoids caking issues, achieving 86.8% yield .
Optimization factors :
Salt Formation and Purification
The free base is precipitated as the hydrochloride salt using concentrated HCl. Purification involves:
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Recrystallization : Ethanol/water mixtures (1:3 v/v) improve purity to >99%.
Alternative Reduction Strategies
Zinc-Powder-Mediated Reduction
A patent (CN105294486A) reports a high-efficiency method:
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Diazotization : 3-Chloroaniline (1 mol), NaNO₂ (1.1 mol), HCl (3 mol) at 0–5°C.
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Reduction : Zn powder (4 mol), HCl (15–16 mol) at 15–20°C.
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Salt formation : Acetone elution yields 42.1% product with 99.1% purity.
Advantages :
Continuous Flow Reactor Systems
Industrial protocols employ automated flow reactors to enhance consistency :
Comparative Analysis of Methods
Critical Factors Influencing Yield and Purity
Temperature Control
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Diazotization : Exceeding 5°C leads to diazonium salt decomposition, reducing yield by 15–20% .
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Reduction : Higher temperatures (>60°C) promote side reactions (e.g., formation of azo compounds) .
Stoichiometry and Solvent Selection
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HCl excess : Ensures protonation of intermediates; <3 equiv results in incomplete diazotization .
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Solvents : DMSO enhances reaction homogeneity in Zn/HCl systems .
Purification Techniques
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Recrystallization : Ethanol/water mixtures yield crystals with 99.5% purity.
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Chromatography : Reverse-phase HPLC (0.1 M HCl mobile phase) identifies impurities <0.1%.
Industrial-Scale Production
Modern facilities utilize continuous flow reactors for:
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Diazotization : Microchannel reactors minimize thermal gradients .
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Reduction : Packed-bed reactors with immobilized catalysts (e.g., Fe(acac)₃) achieve 99% conversion .
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Automation : In-line HPLC monitoring ensures batch consistency .
Emerging Methodologies
Microwave-Assisted Synthesis
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Medicinal Chemistry
3-Chlorophenylhydrazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects.
Case Study: Synthesis of Antioxidants
A study highlighted the use of this compound in synthesizing novel antioxidants aimed at treating renal and neurological disorders. The synthesized compounds demonstrated significant antioxidant activity, indicating their potential as therapeutic agents .
Organic Synthesis
The compound is utilized as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and azo compounds.
Synthesis of Indolo[2,3-a]carbazoles
In a reported synthesis process, this compound was reacted with substituted aryl hydrazines to yield indolo[2,3-a]carbazoles with good yields. This reaction underscores its utility in creating complex molecular architectures .
Analytical Chemistry
Due to its reactivity, this compound is employed in analytical methods for detecting carbonyl compounds.
Detection of Carbonyls
The compound reacts with aldehydes and ketones to form hydrazones, which can be quantitatively analyzed using spectroscopic methods. This application is vital for assessing the purity of various organic compounds.
Agricultural Chemistry
Research has indicated potential applications of this compound in developing agrochemicals.
Pesticide Development
Studies suggest that derivatives of this compound exhibit insecticidal properties, making them candidates for new pesticide formulations. The mechanism involves disrupting the hormonal systems of target pests.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Chlorophenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can lead to the formation of stable complexes, thereby inhibiting the enzyme’s activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-chlorophenylhydrazine hydrochloride and its analogs:
Key Observations :
- Electronic Effects : The chlorine atom in the meta position exerts stronger electron-withdrawing effects compared to fluorine, influencing reactivity in cyclocondensation reactions .
- Steric Effects : The para-chloro isomer (4-chloro) may exhibit altered steric interactions in target binding compared to meta-substituted analogs .
Reactivity Differences :
- 3-Chloro : Prefers cyclocondensation with α,β-unsaturated ketones to form pyrazolines (e.g., compound 5d in ) .
- 4-Chloro : Para substitution may hinder steric access in some reactions, favoring linear products over cyclic structures .
Research Findings and Implications
- Antioxidant Activity : Pyrazoline derivatives synthesized from this compound (e.g., 5d ) exhibit moderate antioxidant activity, attributed to the electron-withdrawing chloro group stabilizing radical intermediates .
- Para vs. Meta Substitution : Para-chloro analogs demonstrate higher crystallinity and yield (84.5%) compared to meta isomers, likely due to symmetrical molecular packing .
Biological Activity
3-Chlorophenylhydrazine hydrochloride is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(3-chlorophenyl)hydrazine hydrochloride
- Molecular Formula : C6H7ClN2·HCl
- Molecular Weight : 178.54 g/mol
- Boiling Point : 242 °C
The compound features a hydrazine functional group attached to a chlorinated phenyl ring, which contributes to its reactivity and biological properties.
Antioxidant Activity
Recent studies have demonstrated that derivatives of chlorophenylhydrazine compounds exhibit notable antioxidant properties. For instance, molecular docking studies indicated that these compounds can effectively interact with catalase through π-π stacking, suggesting their potential as antioxidant agents . The antioxidant activity was quantified using DPPH and hydroxyl radical scavenging assays, yielding impressive IC50 values:
Compound | DPPH IC50 (μM) | Hydroxyl IC50 (μM) |
---|---|---|
This compound | 0.245 ± 0.01 | 0.905 ± 0.01 |
Ascorbic Acid | 0.483 ± 0.01 | N/A |
BHA | 1.739 ± 0.01 | N/A |
These results indicate that this compound exhibits comparable antioxidant activity to established standards like ascorbic acid .
Cytotoxicity and Antitumor Activity
This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In a study focusing on its derivatives, it was found to induce apoptosis in cancer cells through the activation of caspase pathways . The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis.
Synthesis Methods
The synthesis of this compound typically involves the chlorination of phenylhydrazine followed by purification processes. A common procedure includes:
- Chlorination : Chlorinating phenylhydrazine in the presence of suitable reagents.
- Isolation : Precipitating the product from the reaction mixture.
- Purification : Recrystallizing from ethanol or other solvents to achieve high purity .
Study on Antioxidant Properties
In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several derivatives of chlorophenylhydrazine and evaluated their antioxidant capacities using various assays. The findings confirmed that modifications on the phenyl ring significantly influenced the antioxidant activity, with certain derivatives outperforming standard antioxidants like BHA .
Study on Antitumor Effects
A significant case study involved testing the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent antitumor activity at relatively low concentrations . This positions the compound as a potential candidate for further development in cancer therapeutics.
Q & A
Basic Questions
Q. What are the standard synthesis protocols for 3-chlorophenylhydrazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves diazotization of 3-chloroaniline followed by reduction with stannous chloride (SnCl₂) in acidic media. Neutralization with sodium hydroxide yields the free base, which is precipitated as the hydrochloride salt . Key variables include temperature control (<5°C during diazotization to prevent side reactions) and stoichiometric ratios of reagents (e.g., excess HCl to stabilize intermediates). Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting points (e.g., 242°C ) with literature values to assess purity.
- Spectroscopic Techniques : Use H/C NMR to verify the absence of unreacted aniline or byproducts. For example, the aromatic protons in the 3-chlorophenyl group resonate at δ 7.2–7.5 ppm .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. A validated method using 0.1 M HCl as the mobile phase is recommended .
Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (risk of exothermic decomposition). Spills should be neutralized with 0.1 M HCl before disposal .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis, which generates toxic hydrazine vapors .
Advanced Research Questions
Q. How does this compound participate in Fischer indole synthesis, and what mechanistic steps are rate-limiting?
- Methodological Answer : The compound reacts with ketones (e.g., cyclohexanone) under acidic conditions (e.g., HCl/EtOH) to form hydrazones. Subsequent [3,3]-sigmatropic rearrangement and aromatization yield substituted indoles. Rate-limiting steps include protonation of the hydrazone and the rearrangement process. Optimizing solvent polarity (e.g., ethanol vs. t-BuOH) and acid strength (e.g., HCl vs. AcOH) can enhance yields (e.g., 71% reported for indole derivatives ). Kinetic studies using N-labeled hydrazines are recommended to track intermediates .
Q. What strategies resolve contradictions in spectroscopic data for hydrazine derivatives synthesized from this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., hydrazone vs. azo forms) or residual solvents. Solutions include:
- Variable Temperature NMR : Identify dynamic equilibria by analyzing spectral changes at 25–80°C.
- Deuterium Exchange : Use D₂O to distinguish NH/NH₂ protons from aromatic signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous peaks (e.g., [M+H] = 252.0786 for a chloro-substituted indole ).
Q. How can researchers optimize reaction conditions for synthesizing heterocyclic compounds (e.g., pyrazoles) using this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) accelerate cyclocondensation with β-diketones but may increase side reactions.
- Catalysis : CuO/pyridine systems improve yields in cross-coupling steps (e.g., 170°C for pyrazole synthesis ).
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C for pyrazolo[4,3-c]pyridines ).
Q. What analytical approaches validate the absence of genotoxic impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Detect trace hydrazine (limit: <1 ppm) using derivatization with benzaldehyde to form hydrazones.
- Ames Test : Assess mutagenicity of residual intermediates (e.g., diazonium salts) using Salmonella typhimurium strains .
Q. How do substituent effects (e.g., chloro vs. methyl groups) on phenylhydrazine derivatives influence their reactivity in nucleophilic addition reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) reduce nucleophilicity at the hydrazine nitrogen, requiring stronger acids (e.g., H₂SO₄) to activate carbonyl partners. Comparative studies with 3-methylphenylhydrazine hydrochloride (mp: 193°C ) show that steric hindrance from methyl groups slows reaction kinetics, whereas chloro groups enhance electrophilic aromatic substitution in subsequent steps .
Properties
IUPAC Name |
(3-chlorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRIAWUJYMLJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177690 | |
Record name | m-Chlorophenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-23-4 | |
Record name | Hydrazine, (3-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2312-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Chlorophenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Chlorophenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-chlorophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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